6-Methyl-4,5-dioxoheptanoic acid
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
90036-72-9 |
|---|---|
Molecular Formula |
C8H12O4 |
Molecular Weight |
172.18 g/mol |
IUPAC Name |
6-methyl-4,5-dioxoheptanoic acid |
InChI |
InChI=1S/C8H12O4/c1-5(2)8(12)6(9)3-4-7(10)11/h5H,3-4H2,1-2H3,(H,10,11) |
InChI Key |
XHQMQWTXRXEDIX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)C(=O)CCC(=O)O |
Origin of Product |
United States |
Modification of the Carboxylic Acid:
Esterification: Converting the carboxylic acid to a series of esters with varying alkyl chain lengths could probe the importance of this group for activity and cellular permeability.
Amidation: Synthesis of a library of amides with diverse amine substituents would explore the role of hydrogen bonding and steric bulk at this position.
Reduction: Reduction of the carboxylic acid to an alcohol would determine if the acidic nature is crucial for its biological effects.
Alterations to the β Diketone Moiety:
Monoketone Analogs: Selective reduction of one of the ketone groups would reveal which carbonyl is more critical for activity.
Enol Ether/Ester Derivatives: Modification of the enol form of the β-diketone could lock the tautomeric state and provide insights into the active conformation.
Variation of the Alkyl Chain:
Chain Length: Synthesizing analogs with shorter or longer alkyl chains would assess the impact of lipophilicity.
Branching: Moving the methyl group to different positions or introducing other branching patterns would explore the steric requirements of the binding pocket of a potential biological target.
The following table provides a hypothetical SAR study design for 6-Methyl-4,5-dioxoheptanoic acid analogs targeting a hypothetical enzyme.
| Analog | Modification | Hypothetical Activity (IC50) | Interpretation |
| Parent Compound | This compound | 10 µM | Baseline activity. |
| Analog 1 | Methyl 6-Methyl-4,5-dioxoheptanoate | 50 µM | Carboxylic acid is important for activity. |
| Analog 2 | N-Benzyl-6-methyl-4,5-dioxoheptanamide | 5 µM | Aromatic interaction may enhance binding. |
| Analog 3 | 6-Methyl-4-oxoheptanoic acid | >100 µM | The 5-oxo group is critical for activity. |
| Analog 4 | 5-Methyl-4,5-dioxoheptanoic acid | 25 µM | Position of the methyl group influences activity. |
Through such a systematic approach, a deeper understanding of the molecular determinants of activity for this class of compounds could be achieved, paving the way for the development of more potent and selective derivatives for therapeutic or research purposes.
Computational and Theoretical Chemistry of 6 Methyl 4,5 Dioxoheptanoic Acid
Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of 6-Methyl-4,5-dioxoheptanoic acid. rsdjournal.org By solving approximations of the Schrödinger equation, these methods provide a detailed picture of the electron distribution and orbital energies. nih.gov Key properties derived from these calculations are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. nrel.gov
From these frontier orbital energies, a suite of global reactivity descriptors can be calculated. These descriptors, based on conceptual DFT, provide a quantitative framework for predicting the molecule's reactivity.
Ionization Potential (I) : The energy required to remove an electron (approximated as I ≈ -EHOMO).
Electron Affinity (A) : The energy released upon gaining an electron (approximated as A ≈ -ELUMO).
Electronegativity (χ) : The tendency of the molecule to attract electrons (χ = (I + A) / 2).
Chemical Hardness (η) : A measure of resistance to change in electron distribution (η = (I - A) / 2). Harder molecules have a larger HOMO-LUMO gap.
Chemical Softness (S) : The reciprocal of hardness (S = 1 / η), indicating a higher propensity for chemical reactions.
Electrophilicity Index (ω) : A measure of the molecule's ability to act as an electrophile (ω = χ² / (2η)). The two adjacent carbonyl groups suggest a significant electrophilic character. masterorganicchemistry.com
The calculated values for these descriptors offer a prediction of how this compound will behave in chemical reactions, highlighting the electrophilic nature of the C4 and C5 carbonyl carbons.
Table 1: Calculated Electronic Properties and Global Reactivity Descriptors for this compound
| Property | Symbol | Calculated Value (eV) | Description |
| HOMO Energy | EHOMO | -7.25 | Energy of the highest occupied molecular orbital |
| LUMO Energy | ELUMO | -2.10 | Energy of the lowest unoccupied molecular orbital |
| HOMO-LUMO Gap | ΔE | 5.15 | Indicator of chemical stability and reactivity |
| Ionization Potential | I | 7.25 | Energy required to remove an electron |
| Electron Affinity | A | 2.10 | Energy released upon gaining an electron |
| Electronegativity | χ | 4.675 | Tendency to attract electrons |
| Chemical Hardness | η | 2.575 | Resistance to change in electron configuration |
| Chemical Softness | S | 0.388 | Propensity for chemical reaction |
| Electrophilicity Index | ω | 4.24 | Measure of electrophilic character |
Note: These values are hypothetical, calculated using DFT at the B3LYP/6-311G* level of theory in a simulated aqueous environment, and serve as illustrative examples.*
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum chemical calculations provide information on a static molecule, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. researchgate.net For a flexible molecule like this compound, with its aliphatic chain, MD simulations are essential for exploring its conformational landscape. capes.gov.br These simulations model the movements of atoms by solving Newton's equations of motion, providing trajectories that reveal how the molecule folds, twists, and interacts with its surroundings.
Conformational analysis of this compound would reveal significant flexibility, primarily due to the rotation around the single bonds in the heptanoic acid backbone. The relative orientation of the carboxylic acid group and the isobutyl group can vary substantially. The dicarbonyl fragment at the 4 and 5 positions introduces some rigidity, but rotation around the C3-C4 and C5-C6 bonds dictates the spatial relationship between the carbonyls and the rest of the molecule.
MD simulations in a solvent, such as water, are particularly insightful for understanding intermolecular interactions. nih.gov The carboxylic acid group is a strong hydrogen bond donor and acceptor. The two carbonyl oxygens also act as hydrogen bond acceptors. These interactions with solvent molecules are critical in determining the molecule's solubility and its preferred conformations in solution. In the absence of a solvent, simulations can predict how molecules of this compound might interact with each other, likely forming dimers through hydrogen bonding between their carboxylic acid moieties, a common feature of carboxylic acids. researchgate.net
Table 2: Potential Intermolecular Interactions of this compound
| Interacting Group | Type of Interaction | Potential Partner (in solution/bulk) |
| Carboxylic Acid (-COOH) | Hydrogen Bond (Donor) | Water, other polar solvents, another molecule's carbonyl/carboxyl O |
| Carboxylic Acid (-COOH) | Hydrogen Bond (Acceptor) | Water, other protic solvents, another molecule's carboxyl H |
| Carbonyl Group (C=O at C4) | Hydrogen Bond (Acceptor) | Water, other protic solvents, another molecule's carboxyl H |
| Carbonyl Group (C=O at C5) | Hydrogen Bond (Acceptor) | Water, other protic solvents, another molecule's carboxyl H |
| Aliphatic Chain | Van der Waals Forces | Nonpolar solvents, other aliphatic chains |
Prediction of Tautomeric Equilibria and Protonation States
The 1,2-dicarbonyl (or α-diketone) moiety in this compound allows for the possibility of keto-enol tautomerism. researchgate.net Tautomers are structural isomers that readily interconvert, in this case, through the migration of a proton and the shifting of a double bond. pearson.com The diketo form can potentially exist in equilibrium with two different enol forms, where a hydroxyl group is formed adjacent to a carbonyl group.
Computational chemistry can predict the relative stabilities of these tautomers by calculating their free energies. rsc.org For simple β-diketones, the enol form is often stabilized by the formation of a six-membered intramolecular hydrogen bond, making it the dominant tautomer. mdpi.comruc.dk However, for α-diketones like this compound, this type of intramolecular hydrogen bond is not possible, and the diketo form is generally predicted to be more stable. The relative energies will also be influenced by the solvent environment, as polar solvents can stabilize the more polar diketo tautomer. orientjchem.org
Furthermore, theoretical methods can predict the acid dissociation constant (pKa) of the carboxylic acid group. acs.orgnih.gov By calculating the free energy change of the deprotonation reaction in a simulated solvent, it is possible to estimate the pH at which the molecule will exist predominantly in its carboxylate anion form. This is crucial for understanding its behavior in biological or chemical systems where pH is a key factor.
Table 3: Hypothetical Relative Energies of Tautomers of this compound in Gas Phase
| Tautomer | Structure | Relative Energy (kcal/mol) | Predicted Stability |
| Diketo form | R-C(=O)-C(=O)-R' | 0.0 | Most Stable |
| Enol form 1 (enol at C4) | R-C(OH)=C(C=O)-R' | +5.8 | Less Stable |
| Enol form 2 (enol at C5) | R-C(=O)-C(OH)=CR' | +6.3 | Less Stable |
Note: Values are hypothetical, representing typical energy differences for α-diketones. The diketo form is set as the reference (0 kcal/mol).
In Silico Modeling of Reaction Mechanisms and Transition States
A significant advantage of computational chemistry is its ability to model the entire pathway of a chemical reaction, providing a level of detail that is often inaccessible experimentally. youtube.comyoutube.com This involves locating the transition state—the highest energy point along the reaction coordinate—which is a fleeting and unstable structure. The energy difference between the reactants and the transition state is the activation energy (Ea), which determines the reaction rate. nih.gov
For this compound, a likely reaction would be the nucleophilic addition to one of the electrophilic carbonyl carbons. masterorganicchemistry.com For example, the reaction with a hydride source like sodium borohydride (B1222165) would lead to the reduction of a carbonyl to a hydroxyl group.
Using quantum chemical methods, one can model the approach of the nucleophile to the carbonyl carbon. The calculations can determine which of the two carbonyls (C4 or C5) is more susceptible to attack by analyzing local reactivity descriptors like Fukui functions or by comparing the activation energies for attack at each site. acs.org The model would reveal the geometry of the transition state and provide a quantitative value for the activation energy, allowing for predictions of reaction kinetics and selectivity.
Table 4: Hypothetical Calculated Activation Energies for Nucleophilic Addition of Hydride (H⁻)
| Reaction Site | Product Type | Calculated Activation Energy (Ea) (kcal/mol) |
| Carbonyl at C4 | Secondary Alcohol at C4 | 12.5 |
| Carbonyl at C5 | Secondary Alcohol at C5 | 14.2 |
Note: Values are hypothetical and for illustrative purposes. The lower activation energy for attack at C4 suggests this would be the kinetically favored product.
Mechanistic Organic Chemistry of 6 Methyl 4,5 Dioxoheptanoic Acid
Investigations into the Reactivity of Adjacent Ketone Functionalities
The core of 6-methyl-4,5-dioxoheptanoic acid's reactivity lies in its 1,2-dicarbonyl (or α-dicarbonyl) moiety. The two adjacent ketone groups significantly influence each other's chemical behavior, leading to a unique set of reactions not typically observed in monofunctional ketones.
The primary characteristic of this arrangement is the electrophilicity of the carbonyl carbons. The partial positive charge on these carbons is enhanced by the electron-withdrawing nature of the adjacent carbonyl group. libretexts.org This makes them highly susceptible to nucleophilic attack. Furthermore, the proximity of the two carbonyls allows for the formation of unique intermediates and products.
One of the key aspects of the reactivity of the adjacent ketone functionalities is their keto-enol tautomerism. The presence of two carbonyl groups increases the acidity of the α-hydrogens (on C3), facilitating the formation of an enol or enolate. This enol form is a crucial intermediate in many reactions.
Table 1: Illustrative Reactivity of the Diketone Moiety
| Reaction Type | Reagent/Conditions | Expected Product(s) | Notes |
|---|---|---|---|
| Hydration | H₂O | Monohydrate and Dihydrate | The equilibrium between the diketone and its hydrates is influenced by solvent and pH. |
| Nucleophilic Addition | HCN | Cyanohydrin | The reaction can proceed at one or both carbonyl carbons. |
| Reductive Amination | NH₃, H₂/Catalyst | Diamine or Amino alcohol | The reaction conditions determine the extent of reduction and amination. mdpi.com |
Kinetic and Thermodynamic Studies of Carboxylic Acid Reactivity
The carboxylic acid functionality of this compound introduces another layer of reactivity. The acidity of the carboxylic acid is influenced by the presence of the two ketone groups. The electron-withdrawing nature of the dicarbonyl moiety is expected to increase the acidity of the carboxylic acid compared to a simple alkanoic acid, due to the inductive effect. msu.edu
Kinetic and thermodynamic studies of similar oxo-carboxylic acids have shown that the position of the oxo group relative to the carboxyl group plays a significant role in the molecule's properties. chemnet.com For this compound, the γ-position of the dicarbonyl group means that its electronic influence on the carboxyl group is attenuated by the intervening methylene (B1212753) groups.
The reactivity of the carboxylic acid group primarily involves nucleophilic acyl substitution, where the hydroxyl group is replaced by a nucleophile. libretexts.org These reactions are often catalyzed by acid or base.
Table 2: Estimated Kinetic and Thermodynamic Data for the Carboxylic Acid Moiety
| Parameter | Estimated Value | Conditions | Comparison Compound |
|---|---|---|---|
| pKa | ~4.5 | 25 °C, H₂O | Acetic Acid (pKa ~4.76) |
| Rate of Esterification (relative) | Moderate | Acid catalyst, ROH | Faster than heptanoic acid |
| Enthalpy of Dissociation (ΔH°) | ~0 to -5 kJ/mol | 25 °C, H₂O | Typical for carboxylic acids |
Exploration of Intramolecular Cyclization and Rearrangement Pathways
The structure of this compound, with a carboxylic acid and a dicarbonyl group in the same molecule, makes it a prime candidate for intramolecular reactions. Depending on the reaction conditions, various cyclization and rearrangement pathways can be envisioned.
One of the most probable intramolecular reactions is lactonization, the formation of a cyclic ester. This would involve the nucleophilic attack of the carboxylate oxygen onto one of the electrophilic carbonyl carbons. The formation of five- or six-membered rings is generally favored in such reactions. msu.edustackexchange.com In this case, attack at the C5 carbonyl would lead to a six-membered lactone, while attack at the C4 carbonyl would result in a less likely seven-membered ring.
Rearrangement reactions are also possible, particularly under acidic conditions. The protonated dicarbonyl moiety can undergo various rearrangements, potentially leading to the formation of different cyclic structures or migration of the methyl group.
Acid- and Base-Catalyzed Transformations
Both acid and base catalysis can significantly alter the reactivity and transformation pathways of this compound.
Acid Catalysis:
Under acidic conditions, the carbonyl oxygens and the carboxylic acid hydroxyl group can be protonated. Protonation of a carbonyl oxygen increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack, including intramolecular attack by the carboxylic acid group to form a lactone. researchgate.net Acid catalysis can also promote enolization and subsequent reactions of the enol form.
Base Catalysis:
In the presence of a base, the carboxylic acid will be deprotonated to form a carboxylate. The α-hydrogens at the C3 position are also acidic and can be removed by a strong base to form an enolate. This enolate is a powerful nucleophile and can participate in various reactions. Intramolecularly, the carboxylate can act as a nucleophile. Base-catalyzed aldol-type reactions are also a possibility, where the enolate of one molecule attacks a carbonyl group of another molecule. nih.gov
Table 3: Summary of Expected Acid- and Base-Catalyzed Transformations
| Catalyst | Reactive Species | Potential Transformations |
|---|---|---|
| Acid (H⁺) | Protonated carbonyls, Enol | Intramolecular lactonization, Rearrangements, Nucleophilic addition to carbonyls |
Biochemical and Enzymatic Interaction Studies of 6 Methyl 4,5 Dioxoheptanoic Acid
In Vitro Evaluation of Enzyme-Substrate/Inhibitor Relationships
In vitro studies are crucial for determining how a compound interacts with isolated enzymes, either as a substrate that is chemically modified or as an inhibitor that modulates enzyme activity. There is a lack of specific data for 6-Methyl-4,5-dioxoheptanoic acid in this context. However, its analogue, 4,6-dioxoheptanoic acid, is a well-documented and potent enzyme inhibitor. medchemexpress.comselleckchem.comtargetmol.com
The primary target of 4,6-dioxoheptanoic acid is δ-aminolevulinic acid dehydratase (ALAD), also known as porphobilinogen (B132115) synthase, the second enzyme in the heme biosynthesis pathway. medchemexpress.comsigmaaldrich.com This enzyme catalyzes the condensation of two molecules of aminolevulinic acid to form porphobilinogen. Inhibition of ALAD by 4,6-dioxoheptanoic acid is a key diagnostic marker for tyrosinemia type I, a genetic disorder where the compound accumulates. sigmaaldrich.com The inhibition is described as non-competitive or mixed-type.
Given the structural similarity, it is hypothesized that this compound could also exhibit inhibitory activity against ALAD. The additional methyl group might influence the binding affinity and inhibitory constant (K_i), potentially altering its potency compared to succinylacetone. Further empirical studies are required to establish a definitive relationship.
Table 1: In Vitro Inhibitory Profile of the Analogue 4,6-Dioxoheptanoic Acid
| Target Enzyme | Cell Line/System | Observed Effect | IC₅₀ Value |
|---|---|---|---|
| δ-Aminolevulinic Acid Dehydratase (ALAD) | Human Mononuclear Cells | Inhibition of Heme Biosynthesis | Not specified |
| δ-Aminolevulinic Acid Dehydratase (ALAD) | Dendritic Cells | Enzyme Inhibition | Not specified |
| KDM3A (catalytic domain) | Sf9 cells | Inhibition of demethylase activity | 12.7 µM |
| KDM5C (catalytic domain) | Sf9 cells | Inhibition of demethylase activity | 4.5 µM |
Data sourced from studies on the structural analogue 4,6-dioxoheptanoic acid. medchemexpress.comsigmaaldrich.com
Identification of Putative Target Enzymes and Protein Interactions
Based on the known interactions of 4,6-dioxoheptanoic acid, the most probable enzymatic target for this compound is δ-aminolevulinic acid dehydratase (ALAD) . medchemexpress.comsigmaaldrich.com The diketone structure is crucial for this interaction, as it mimics the substrate and binds to the enzyme's active site.
Other potential protein interactions could involve enzymes susceptible to modification by reactive dicarbonyl species. Compounds like methylglyoxal, another dicarbonyl, are known to react with lysine, arginine, and cysteine residues on proteins, forming advanced glycation end products (AGEs). nih.gov This suggests that this compound could potentially interact non-enzymatically with a range of proteins, altering their structure and function, although this remains to be experimentally verified.
Computational docking simulations could further help in identifying other putative targets by predicting the binding affinity of this compound to various enzyme active sites.
Mechanistic Elucidation of Enzyme-Catalyzed Biotransformations
Biotransformation refers to the metabolic conversion of compounds by enzymes. While specific biotransformation pathways for this compound have not been elucidated, general enzymatic reactions that act on similar structures can be considered. The presence of ketone groups suggests that it could be a substrate for oxidoreductases, such as carbonyl reductases, which would convert the keto groups to hydroxyl groups.
For instance, in patients with hereditary tyrosinemia, 4,6-dioxoheptanoic acid is found in urine along with a reduced metabolite, 4-oxo-6-hydroxyheptanoic acid, indicating that such enzymatic conversions occur in vivo. nih.gov It is plausible that this compound could undergo a similar reduction, yielding hydroxylated derivatives.
Fungal and bacterial systems are often used to study the biotransformation of complex molecules, leading to reactions like hydroxylation, reduction, and demethylation. researchgate.net Applying such systems to this compound could reveal its metabolic fate and produce novel derivatives.
Investigation of Potential Roles in Cellular Metabolic Pathways
The potential role of this compound in cellular metabolism is best understood by examining its analogue, 4,6-dioxoheptanoic acid (succinylacetone). Succinylacetone is an abnormal metabolite that accumulates in individuals with tyrosinemia type I, an inborn error of metabolism affecting the tyrosine catabolic pathway. sigmaaldrich.com It is formed from fumarylacetoacetate, the substrate for the deficient enzyme fumarylacetoacetate hydrolase.
The primary metabolic impact of succinylacetone accumulation is the potent inhibition of the heme synthesis pathway through its effect on ALAD. medchemexpress.comsigmaaldrich.com This disruption leads to a range of severe pathological consequences. Given its structure, this compound, if present in a biological system, could similarly interfere with the heme pathway. Furthermore, its structural similarity to intermediates in fatty acid and amino acid metabolism suggests a potential for off-target effects on other metabolic routes, though no specific interactions have been reported.
Development of Reporter Assays for Biochemical Activity
Reporter assays are essential tools for screening and characterizing the biochemical activity of compounds. To study this compound, several assay types could be developed, leveraging methodologies established for its analogue.
A primary assay would be an ALAD inhibition assay . This can be performed by incubating the enzyme with its substrate, aminolevulinic acid, in the presence and absence of the test compound. The formation of the product, porphobilinogen, can be quantified spectrophotometrically after reaction with Ehrlich's reagent. The inhibitory activity of this compound would be determined by the reduction in product formation.
Additionally, cell-based reporter assays could be designed. For example, a cell line could be engineered with a reporter gene (e.g., luciferase or GFP) under the control of a promoter that is sensitive to disruptions in the heme pathway or to oxidative stress induced by dicarbonyl compounds. Such an assay would provide a broader view of the compound's cellular effects. Isotope-labeled versions of the compound, similar to the commercially available 4,6-Dioxoheptanoic acid-13C5, could also be synthesized to trace its metabolic fate using mass spectrometry. sigmaaldrich.com
Table 2: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 4,6-Dioxoheptanoic acid (Succinylacetone) |
| δ-Aminolevulinic acid |
| Porphobilinogen |
| Methylglyoxal |
| 4-Oxo-6-hydroxyheptanoic acid |
| Fumarylacetoacetate |
| Tyrosine |
| Aminolevulinic acid |
| 4,6-Dioxoheptanoic acid-3,4,5,6,7-13C5 |
| 6-Methyl-3,5-dioxooctanoic acid |
| 6-Methyl-5-oxoheptanoic acid |
| Pyruvate |
Development and Validation of Advanced Analytical Methodologies for 6 Methyl 4,5 Dioxoheptanoic Acid
Optimization of Chromatographic Separation Techniques (e.g., GC-MS, LC-MS/MS) for Detection and Quantification
Chromatographic methods coupled with mass spectrometry are powerful tools for the analysis of organic acids like 6-Methyl-4,5-dioxoheptanoic acid. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offer high sensitivity and selectivity.
Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, derivatization is often a necessary step for volatile and thermally stable compounds. rsc.org For a dicarbonyl compound such as this compound, derivatization of the keto groups can enhance volatility and improve chromatographic peak shape. A common derivatizing agent is o-phenylenediamine, which reacts with α-dicarbonyls to form quinoxaline (B1680401) derivatives. nih.govresearchgate.net The optimization of the GC-MS method would involve selecting the appropriate capillary column (e.g., a non-polar or medium-polar column), optimizing the temperature program for the gas chromatograph to ensure good separation from other matrix components, and fine-tuning the mass spectrometer parameters (e.g., ionization energy, scan range) for optimal sensitivity and specific ion monitoring.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a highly sensitive and specific technique that often requires less sample preparation than GC-MS. For this compound, a reversed-phase C18 column is typically used for separation. The mobile phase composition, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) with a small amount of acid (e.g., formic acid) to improve ionization, would be optimized to achieve the best chromatographic resolution. The mass spectrometer would be operated in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring a specific precursor ion to product ion transition.
An illustrative comparison of typical starting parameters for these techniques is presented below:
| Parameter | GC-MS | LC-MS/MS |
| Column | 30 m x 0.25 mm, 0.25 µm film thickness (e.g., DB-5ms) | 100 mm x 2.1 mm, 3.5 µm particle size (e.g., C18) |
| Injection Mode | Split/Splitless | Autosampler |
| Carrier/Mobile Phase | Helium | Water/Acetonitrile with 0.1% Formic Acid |
| Ionization Mode | Electron Ionization (EI) | Electrospray Ionization (ESI) |
| Detection Mode | Selected Ion Monitoring (SIM) | Multiple Reaction Monitoring (MRM) |
Spectrophotometric and Fluorometric Assay Development for High-Throughput Analysis
For high-throughput screening, spectrophotometric and fluorometric assays offer a simpler and faster alternative to chromatography-based methods. These methods are based on the reaction of the analyte with a specific reagent to produce a colored or fluorescent compound. nih.gov
Spectrophotometric Assays: A common approach for the determination of α-dicarbonyl compounds is derivatization with o-phenylenediamine, which results in the formation of chromophoric quinoxaline derivatives that can be quantified using a spectrophotometer. nih.govresearchgate.net The reaction conditions, such as pH, temperature, and incubation time, would need to be optimized to ensure complete and specific reaction with this compound.
Fluorometric Assays: Fluorometric methods generally offer higher sensitivity than spectrophotometric methods. nih.gov The development of a fluorometric assay for this compound could involve the use of a derivatizing agent that forms a highly fluorescent product upon reaction with the dicarbonyl group. The Hantzsch reaction, which involves the condensation of an aldehyde or ketone with a β-ketoester and ammonia (B1221849) or an amine, can produce fluorescent dihydropyridine (B1217469) derivatives and could be adapted for this purpose. rsc.org The excitation and emission wavelengths would be selected to maximize the signal-to-noise ratio.
A hypothetical example of the performance of a developed spectrophotometric assay is detailed in the table below:
| Parameter | Value |
| Wavelength of Maximum Absorption (λmax) | 315 nm |
| Linear Range | 5 - 100 µM |
| Limit of Detection (LOD) | 1.5 µM |
| Limit of Quantification (LOQ) | 5.0 µM |
| Intra-day Precision (RSD%) | < 5% |
| Inter-day Precision (RSD%) | < 8% |
Synthesis and Application of Stable Isotope-Labeled Analogs for Quantitative Tracing
The use of stable isotope-labeled internal standards is the gold standard for accurate quantification in mass spectrometry-based methods. rsc.org These standards have the same chemical properties as the analyte but a different mass, allowing for correction of matrix effects and variations in sample preparation and instrument response. nih.gov
Synthesis: A stable isotope-labeled analog of this compound could be synthesized by incorporating heavy isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or oxygen-18 (¹⁸O) into the molecule. researchgate.net For example, ¹³C-labeled starting materials could be used in the chemical synthesis of the acid. The synthesis would aim for high isotopic purity to avoid interference with the unlabeled analyte. silantes.com
Application: The stable isotope-labeled analog is added to the sample at a known concentration at the beginning of the analytical workflow. silantes.com During GC-MS or LC-MS/MS analysis, the ratio of the peak area of the unlabeled analyte to the peak area of the labeled internal standard is used to calculate the concentration of the analyte in the sample. This approach significantly improves the accuracy and precision of the quantitative results. rsc.org
Method Validation for Reproducibility, Sensitivity, and Specificity in Complex Biological Matrices
A thorough method validation is essential to ensure that the analytical method is reliable and suitable for its intended purpose, especially when analyzing complex biological matrices such as blood, urine, or tissue homogenates. The validation process assesses several key parameters:
Reproducibility: This is evaluated by analyzing the same sample multiple times on different days and by different analysts to assess the consistency of the results. The precision is typically expressed as the relative standard deviation (RSD).
Sensitivity: The sensitivity of the method is determined by the limit of detection (LOD), which is the lowest concentration of the analyte that can be reliably detected, and the limit of quantification (LOQ), which is the lowest concentration that can be accurately and precisely measured.
Specificity: This is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. For mass spectrometry-based methods, the specificity is demonstrated by the absence of interfering peaks at the retention time of the analyte and its internal standard.
A summary of typical acceptance criteria for method validation is presented in the following table:
| Validation Parameter | Acceptance Criteria |
| Linearity (Coefficient of Determination, r²) | ≥ 0.99 |
| Accuracy (Recovery) | 85-115% |
| Precision (RSD%) | ≤ 15% (≤ 20% at LOQ) |
| Specificity | No significant interfering peaks at the retention time of the analyte |
| Limit of Quantification (LOQ) | Signal-to-noise ratio ≥ 10 |
By systematically developing and validating these advanced analytical methodologies, researchers can obtain accurate and reliable data on the levels of this compound in various biological systems, paving the way for a better understanding of its physiological and pathological significance.
Exploration of Theoretical Biological Roles and Research Applications for 6 Methyl 4,5 Dioxoheptanoic Acid
Hypothesis Generation for Endogenous or Exogenous Presence
The structure of 6-Methyl-4,5-dioxoheptanoic acid, featuring a branched methyl group, suggests it could arise from specific metabolic pathways, either as an intermediate or a byproduct.
Endogenous Production Hypothesis:
Keto acids are well-established intermediates in various metabolic pathways. dbpedia.orgwikipedia.orgtuscany-diet.net For instance, alpha-keto acids are central to the Krebs cycle and amino acid metabolism. wikipedia.orgtuscany-diet.net Branched-chain keto acids (BCKAs) are derived from the transamination of branched-chain amino acids (BCAAs) such as leucine, isoleucine, and valine. nih.govwikipedia.org It is conceivable that this compound could be an undiscovered or minor metabolite in the catabolism of a yet-to-be-identified amino acid or lipid. The presence of the methyl group at the 6-position could result from the metabolism of a precursor with a similar branched structure.
Exogenous Source Hypothesis:
The compound could also be of exogenous origin, potentially formed through the microbial degradation of organic matter in the environment. Many microorganisms produce a vast array of secondary metabolites with unique chemical structures. It is plausible that certain bacteria or fungi could synthesize this compound as part of their metabolic processes. Ingestion or environmental exposure could lead to its presence in biological systems.
A theoretical metabolic pathway for the formation of this compound could involve the oxidation of a branched-chain fatty acid or the modification of a known metabolite. Further investigation through metabolomics studies would be necessary to confirm its presence in biological samples.
Potential Utility as a Chemical Probe for Interrogating Biochemical Pathways
The β-diketone functionality of this compound makes it a prime candidate for use as a chemical probe to investigate biochemical pathways, particularly those involving metalloenzymes.
β-Diketones are known for their ability to chelate metal ions, which is a critical function for the activity of many enzymes. mdpi.com By introducing this compound into a biological system, it could theoretically act as an inhibitor or modulator of enzymes that rely on metal cofactors for their catalytic activity.
Furthermore, the carboxylic acid group provides a handle for chemical modification. For instance, a fluorescent tag or a biotin (B1667282) label could be attached to this position, allowing for the visualization and tracking of the molecule's interactions within a cell or organism. Such labeled probes could be invaluable in identifying the protein targets of this keto acid.
The table below outlines a hypothetical set of probes derived from this compound and their potential research applications.
| Probe Derivative | Label | Theoretical Application |
| 6-Methyl-4,5-dioxoheptanoyl-N-hydroxysuccinimide ester | - | Reactive intermediate for labeling primary amines on proteins or other biomolecules. |
| 6-Methyl-4,5-dioxoheptanoyl-biotin conjugate | Biotin | Affinity-based pulldown of interacting proteins for identification by mass spectrometry. |
| 6-Methyl-4,5-dioxoheptanoyl-fluorescein conjugate | Fluorescein | Visualization of cellular uptake and subcellular localization via fluorescence microscopy. |
Theoretical Applications as a Building Block in Complex Molecule Synthesis
In organic synthesis, β-dicarbonyl compounds are versatile building blocks due to the acidity of the α-hydrogens, which allows for a variety of chemical transformations. pressbooks.pub The presence of both a β-diketone and a carboxylic acid in this compound offers multiple reaction sites for the construction of more complex molecules.
The α-carbon between the two ketone groups is particularly acidic and can be readily deprotonated to form an enolate. This enolate can then participate in a range of carbon-carbon bond-forming reactions, such as alkylations and aldol (B89426) condensations. libretexts.orglibretexts.org The carboxylic acid group can be converted into other functional groups, such as esters, amides, or alcohols, further expanding its synthetic utility.
Below is a table illustrating the theoretical synthetic transformations possible with this compound.
| Reaction Type | Reagents | Product Class |
| Alkylation | Base, Alkyl Halide | Substituted β-diketones |
| Knoevenagel Condensation | Aldehyde/Ketone, Base | α,β-Unsaturated dicarbonyls |
| Heterocycle Formation | Hydrazine, Hydroxylamine | Pyrazoles, Isoxazoles |
| Esterification | Alcohol, Acid Catalyst | β-Diketone esters |
| Amidation | Amine, Coupling Agent | β-Diketone amides |
The unique branched structure of this compound could be used to introduce a specific stereocenter into a target molecule, which is a critical aspect in the synthesis of many pharmaceuticals and natural products.
Design of Structure-Activity Relationship Studies for Future Compound Development
To explore the potential biological activities of this compound, a systematic structure-activity relationship (SAR) study would be essential. Such a study would involve synthesizing a library of analogs with modifications at key positions of the molecule and evaluating their effects in relevant biological assays.
The design of an SAR study would focus on three main regions of the molecule: the carboxylic acid terminus, the β-diketone core, and the branched methyl group.
Future Research Directions and Methodological Innovations in 6 Methyl 4,5 Dioxoheptanoic Acid Research
Application of Advanced Chemical Biology Tools for Target Identification
A primary challenge in understanding the biological role of a small molecule like 6-Methyl-4,5-dioxoheptanoic acid is identifying its molecular targets within a cell. Advanced chemical biology offers a powerful toolkit to address this. Future research should focus on the design and synthesis of "chemical probes," which are modified versions of the parent compound engineered to facilitate target identification. nih.govnumberanalytics.com
These probes are invaluable tools for exploring protein functions and validating their relevance as therapeutic targets. researchgate.net A high-quality chemical probe should be potent, selective, and demonstrate clear engagement with its target in a cellular environment. researchgate.netaacrjournals.org For this compound, this would involve creating derivatives that retain the core structure while incorporating a reporter tag or a reactive group.
Key strategies include:
Affinity-Based Probes: Synthesizing the molecule with a "clickable" chemical handle, such as an alkyne or azide (B81097) group. These "silent" tags are minimally disruptive and can be linked to fluorescent dyes or biotin (B1667282) after the probe has bound to its target inside a cell. rsc.org This allows for visualization of the molecule's subcellular location and the isolation of its binding partners for identification via mass spectrometry.
Photo-Affinity Labeling: Incorporating a photo-reactive group into the probe's structure. Upon exposure to UV light, this group forms a covalent bond with the target protein, enabling its stable capture and subsequent identification.
By using such probes in cellular and tissue models, researchers can definitively identify the proteins that interact with this compound, providing the first critical clues to its biological function. nih.gov
Integration of Omics Technologies for Pathway Mapping
Once a biological effect or target for this compound is identified, the next step is to understand its broader role within the complex network of cellular pathways. The integration of multiple "omics" technologies provides a comprehensive, system-wide view of the molecular changes induced by a compound. This approach moves beyond single-target analysis to map the entirety of the affected metabolic and signaling networks. numberanalytics.com
Future research should employ a multi-omics strategy to map the pathways associated with this compound. This involves treating a biological system (e.g., cell cultures) with the compound and then simultaneously measuring changes across different molecular layers:
Transcriptomics (RNA-Seq): To identify which genes are up- or down-regulated in response to the compound.
Proteomics: To measure changes in the levels of thousands of proteins, providing a direct look at the cellular machinery.
Metabolomics: To profile the fluctuations in a wide array of endogenous metabolites, revealing shifts in the cell's metabolic state.
By integrating these large datasets, researchers can reconstruct the metabolic pathways that are perturbed by this compound. researchgate.net For example, if the compound affects energy metabolism, omics data would likely show changes in the expression of genes and proteins within the citric acid cycle and reveal corresponding fluctuations in the levels of key keto acids and other intermediates. nih.gov This integrative approach is crucial for building a holistic model of the compound's mechanism of action.
Development of Sustainable Synthetic Routes for Scalable Production
Advancing the research on this compound from basic discovery to broader application requires access to a reliable and scalable supply of the pure compound. The synthesis of dicarbonyl compounds can be a significant chemical challenge. researchgate.net Future research must therefore include the development of efficient and sustainable synthetic routes.
The principles of green chemistry should guide this development, aiming to reduce waste, energy consumption, and the use of hazardous materials. patsnap.compatsnap.com Potential avenues for innovation include:
Catalytic Methods: Moving away from traditional stoichiometric reagents to catalytic processes that are more efficient and generate less waste. This could involve exploring novel metal-organic frameworks or photocatalysis. researchgate.netmdpi.com
Flow Chemistry: Transitioning from traditional batch synthesis to continuous flow processes. Flow chemistry often allows for better control over reaction conditions, improved safety, and easier scalability. researchgate.net
Biocatalysis: Engineering or discovering enzymes that can perform key steps in the synthesis. Biocatalysis operates under mild, environmentally friendly conditions and can offer high selectivity.
Mechanochemical synthesis, an innovative approach that uses mechanical energy to drive reactions, often without the need for solvents, presents another promising and sustainable alternative. mdpi.com Developing such modern, "green" routes will be critical for producing the quantities of this compound needed for extensive biological testing.
Table 1: Proposed Future Research Directions for this compound
| Research Area | Key Objective | Methodological Approach | Desired Outcome |
|---|---|---|---|
| Target Identification | To identify the specific protein(s) that this compound interacts with in a biological system. | Design and synthesis of chemical probes (e.g., with "clickable" handles or photo-affinity labels) for use in cellular assays. | A validated list of protein targets, providing the first insights into the compound's molecular mechanism of action. |
| Pathway Mapping | To understand the broader biological pathways and networks affected by the compound. | Integration of transcriptomics, proteomics, and metabolomics data from cells or tissues treated with the compound. | A comprehensive map of the metabolic and signaling pathways modulated by this compound. |
| Sustainable Synthesis | To develop an efficient, scalable, and environmentally friendly method for producing the compound. | Exploration of green chemistry techniques such as flow chemistry, biocatalysis, and mechanochemical synthesis. | A robust and sustainable production route that enables further research and potential future applications. |
| Interdisciplinary Research | To create a holistic understanding of the compound's chemical, biological, and functional properties. | Formation of collaborative teams including synthetic chemists, chemical biologists, computational biologists, and biochemists. | A comprehensive knowledge base of the compound, from synthesis to biological function. |
Collaborative Interdisciplinary Research for Comprehensive Understanding
The complexity of the research outlined above—spanning synthetic chemistry, chemical biology, and systems-level data analysis—necessitates a highly collaborative and interdisciplinary approach. No single field can fully unravel the story of this compound.
A successful research program will require the integrated efforts of:
Synthetic Organic Chemists: To design and create the compound and its chemical probes.
Chemical Biologists: To apply these probes in biological systems to identify targets and study cellular function. nih.gov
Computational Biologists and Bioinformaticians: To analyze and integrate the large datasets generated from omics experiments, identifying meaningful patterns and generating new hypotheses.
Biochemists and Cell Biologists: To validate the findings from target identification and pathway mapping through functional assays and mechanistic studies.
By fostering a collaborative environment where experts from these diverse fields can work together, the scientific community can accelerate the pace of discovery and build a truly comprehensive understanding of this compound and its potential role in biology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
